molecular formula C14H12ClFO B3043299 3-Chloro-5-fluoro-4'-methylbenzhydrol CAS No. 842140-54-9

3-Chloro-5-fluoro-4'-methylbenzhydrol

Cat. No. B3043299
CAS RN: 842140-54-9
M. Wt: 250.69 g/mol
InChI Key: JUAMXCSEFMHYOE-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4’-methylbenzhydrol is a biochemical compound used for proteomics research . It has a molecular formula of C14H12ClFO and a molecular weight of 250.7 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoro-4’-methylbenzhydrol consists of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . More detailed structural information may be available in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

3-Chloro-5-fluoro-4’-methylbenzhydrol has a molecular weight of 250.7 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties can typically be found in chemical databases or safety data sheets.

Scientific Research Applications

Synthesis and Chemical Applications

  • Hydrogenation Studies : 3-Chloro-4-fluoro aniline, a derivative, can be synthesized from related compounds using catalysts like Pt-Cu-S/C, showcasing high catalytic activity and selectivity in hydrogenation processes (Liang Wen-xia, 2014).
  • Building Block for Heterocyclic Synthesis : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid are valuable in synthesizing various nitrogenous heterocycles, crucial in drug discovery (Soňa Křupková et al., 2013).
  • Intermediate in Herbicide Synthesis : Its derivatives serve as intermediates for synthesizing herbicides, indicating its role in agricultural chemistry (Zhou Yu, 2002).

Analytical and Material Science Applications

  • Chiral Stationary Phases in Chromatography : Derivatives like 3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates are used in chromatography for chiral separation, essential in pharmaceutical analysis (B. Chankvetadze et al., 1997).

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-methylbenzhydrol is not specified in the search results. As it is used in proteomics research , it might interact with proteins in specific ways, but further details would require more specialized resources or research.

Future Directions

The future directions of research involving 3-Chloro-5-fluoro-4’-methylbenzhydrol are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein function, interactions, or structure. The specific directions would depend on the research questions being investigated.

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAMXCSEFMHYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221404
Record name 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4'-methylbenzhydrol

CAS RN

842140-54-9
Record name 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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